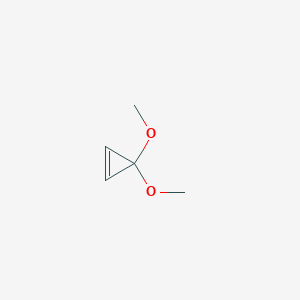

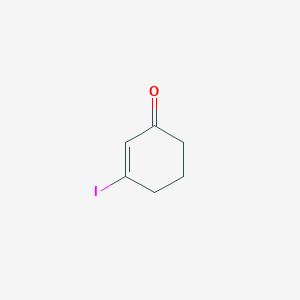

2-Cyclohexen-1-one, 3-iodo-

説明

Synthesis Analysis

The synthesis of 2-Cyclohexen-1-one, 3-iodo- involves several methods. One common approach is the iodination of cyclohexenone . This can be achieved by reacting cyclohexenone with iodine or an iodinating agent. The reaction proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the cyclohexene ring. Detailed synthetic procedures can be found in the literature .

科学的研究の応用

Surface Science Studies

2-Cyclohexen-1-one derivatives, including 3-iodo variants, have been studied in surface science, particularly in the context of hydrogenation and dehydrogenation on nickel surfaces. Research by Tjandra and Zaera (1996) explored the thermal chemistry of various C6 cyclic hydrocarbons on Ni(100) surfaces, providing insights into the underlying mechanisms of these chemical transformations (Tjandra & Zaera, 1996).

Organic Synthesis and Metal-Catalyzed Reactions

In organic synthesis, 2-Cyclohexen-1-one, 3-iodo- and its derivatives serve as key intermediates in various reactions. Studies by Ruel et al. (2003) and Rossi et al. (1997) have demonstrated its application in the preparation of specific organic compounds through processes like Suzuki coupling and reactions with aryl or alkenyl halides, highlighting its versatility in metal-catalyzed reactions (Ruel, Braun, & Johnson, 2003); (Rossi, Bellina, & Ciucci, 1997).

Electrochemical Studies

The electroreduction of 2-cyclohexen-1-one, a related compound, has been a subject of interest in electrochemistry. Novoa and Brillas (1988) investigated its electroreduction mechanism using the MINDO/3 method, providing insights into the energetics and kinetics of this process (Novoa & Brillas, 1988).

Synthesis of Complex Organic Structures

Research by Gataullin et al. (2002) demonstrated the synthesis of complex organic structures, such as 1-iodo-1,2,3,4,4a,9a-hexahydrocarbazoles and their isomerization into 3-iodo-2,4-propano-1,2,3,4-tetrahydroquinolines, using 2-Cyclohexen-1-one, 3-iodo- derivatives (Gataullin, Minnigulov, Khakimova, Fatykhov, Spirikhin, & Abdrakhmanov, 2002).

Electrophilic Cyclization

Liu and Zhou (2005) explored the electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones, demonstrating the potential of 2-Cyclohexen-1-one, 3-iodo-, as a synthetic intermediate for molecular complexity amplification (Liu & Zhou, 2005).

Studies in Enaminoketones

Jirkovsky's (1974) work on N-substituted 3-amino-2-cyclohexen-1-ones, which are related to 2-Cyclohexen-1-one, 3-iodo-, revealed their reactivity and potential applications in synthesizing various organic compounds. This research contributes to our understanding of enaminoketones, highlighting the broader utility of these compounds in organic chemistry (Jirkovsky, 1974).

Oxidative Aromatization

The oxidative aromatization of α,β-unsaturated cyclohexenones, a category that includes 2-Cyclohexen-1-one, 3-iodo-, was explored by Horiuchi et al. (1991). Their research showed how these compounds could be converted into alkyl phenyl ethers, demonstrating their utility in organic synthesis (Horiuchi, Fukunishi, Kajita, Yamaguchi, Kiyomiya, & Kiji, 1991).

Electrocatalytic Hydrogenation

Dabo et al. (1997) investigated the electrocatalytic hydrogenation of 2-cyclohexen-1-one, a process relevant to the study of 2-Cyclohexen-1-one, 3-iodo-. This research contributes to our understanding of selective hydrogenation processes in organic compounds (Dabo, Mahdavi, Ménard, & Lessard, 1997).

Synthesis of Tricyclic Indoles

Scott et al. (2007) explored the synthesis of 1,2,3,4-tetrahydrocarbazoles, using 2-iodo-2-cyclohexen-1-ones. This research provides insights into the utility of 2-Cyclohexen-1-one, 3-iodo- in creating complex organic structures, such as tricyclic indoles (Scott, Burke, Carrero‐Martinez, & Söderberg, 2007).

Nickel-Catalyzed Reactions

Research by Jou et al. (1998) on nickel-catalyzed reactions involving 2-Cyclohexen-1-one, 3-iodo-, highlights its role in the regio- and stereoselective dialkenylation of conjugated dienes. This demonstrates the compound's significance in advanced organic synthesis techniques (Jou, Hsiao, Wu, Kong, & Cheng, 1998).

Electrochemical Reductive Coupling

Jones et al. (2012) conducted a study on the electrochemical reductive coupling of 2-cyclohexen-1-one in a mixture of ionic liquid and water, offering insights into green electrolytic media and the recycling of ionic liquids. This research is relevant for understanding the electrochemical applications of 2-Cyclohexen-1-one, 3-iodo- derivatives (Jones, Kronenwetter, & Manchanayakage, 2012).

Copper Chemistry

The work of Bertz et al. (1991) on the reaction of iodocyclohexane with organocuprates provides insights into the reaction mechanisms and electron transfer processes in compounds related to 2-Cyclohexen-1-one, 3-iodo-. This research contributes to the broader understanding of copper chemistry in organic synthesis (Bertz, Dabbagh, & Mujsce, 1991).

特性

IUPAC Name |

3-iodocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKRQTKPKWXSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473151 | |

| Record name | 2-Cyclohexen-1-one, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexen-1-one, 3-iodo- | |

CAS RN |

56671-82-0 | |

| Record name | 2-Cyclohexen-1-one, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B1625120.png)

![1-Bromospiro[2.2]pentane](/img/structure/B1625124.png)

![2-[(4-Ethoxyphenyl)thio]-propanoic acid ethyl ester](/img/structure/B1625130.png)